N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine
Description
N-[3-(6-Chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine is a coumarin-derived compound featuring a 6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl core linked to a glycine moiety via a propanoyl group. Its molecular formula is C₁₆H₁₄ClNO₇, with an average molecular mass of 367.74 g/mol and a monoisotopic mass of 367.0457 g/mol . The compound’s structure combines the aromatic and electron-withdrawing properties of the chlorinated coumarin scaffold with the hydrophilic glycine group, which may enhance solubility and modulate biological interactions. Notably, it shares structural similarities with other coumarin derivatives but is distinguished by its unique substitution pattern and glycine conjugation.
Properties
Molecular Formula |
C15H14ClNO6 |
|---|---|
Molecular Weight |
339.73 g/mol |
IUPAC Name |
2-[3-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoylamino]acetic acid |
InChI |
InChI=1S/C15H14ClNO6/c1-7-8(2-3-13(19)17-6-14(20)21)15(22)23-12-5-11(18)10(16)4-9(7)12/h4-5,18H,2-3,6H2,1H3,(H,17,19)(H,20,21) |
InChI Key |
ZRCQXXHGJHOLTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine typically involves the following steps:
Synthesis of 6-chloro-7-hydroxy-4-methylcoumarin: This intermediate can be synthesized by reacting 4-methylumbelliferone with thionyl chloride to introduce the chlorine atom at the 6-position.
Formation of the Propanoyl Derivative: The 6-chloro-7-hydroxy-4-methylcoumarin is then reacted with propanoyl chloride in the presence of a base such as triethylamine to form the propanoyl derivative.
Coupling with Glycine: The final step involves coupling the propanoyl derivative with glycine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups in the coumarin moiety can be reduced to alcohols.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of 7-keto or 7-aldehyde derivatives.
Reduction: Formation of 7-hydroxy derivatives.
Substitution: Formation of 6-substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine exhibits promising anticancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspases and the modulation of apoptotic pathways.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against human cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutic agents.
Antioxidant Properties
The compound has been investigated for its antioxidant capabilities, which are crucial in preventing oxidative stress-related diseases. Its structure allows it to scavenge free radicals effectively.
Data Table: Antioxidant Activity Comparison
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease. It appears to inhibit neuroinflammation and promote neuronal survival.
Case Study:
In vitro experiments using neuronal cell cultures exposed to neurotoxins showed that treatment with this compound resulted in a marked decrease in cell death and inflammatory markers.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the chromenone moiety can significantly alter its biological activity.
Key Findings:
- Chloro Group: Essential for enhancing binding affinity to target proteins.
- Hydroxyl Group: Contributes to antioxidant activity by donating hydrogen atoms.
- Propanoyl Moiety: Influences solubility and bioavailability.
Mechanism of Action
The mechanism of action of N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), inhibiting their activity and thereby reducing inflammation.
Pathways Involved: It may also modulate signaling pathways related to oxidative stress and apoptosis, contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine, we compare it to three classes of analogous compounds: coumarin hydrazonoyl derivatives, benzamide-peptide hybrids, and simpler coumarin-glycine conjugates. Key differences in substituents, functional groups, and biological activities are highlighted below.
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Substituent Positioning: The target compound’s 6-Cl, 7-OH, and 4-CH₃ substituents on the coumarin core are critical for electronic and steric effects. In contrast, the hydrazonoyl derivative () lacks polar groups, rendering it more reactive but less stable in biological systems .
Glycine Conjugation: The glycine moiety increases hydrophilicity compared to benzamide-peptide hybrids (), which prioritize lipophilicity for membrane penetration. This suggests the target compound may exhibit better aqueous solubility but reduced blood-brain barrier permeability .
Functional Group Reactivity: Hydrazonoyl derivatives () are highly reactive intermediates, whereas the target compound’s glycine group stabilizes the structure, making it more suitable for therapeutic applications .
Biological Activity
N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine, a derivative of coumarin, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
1. Chemical Structure and Properties
This compound features a unique chromenone core with various substituents that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H20ClNO4 |
| Molecular Weight | 389.8 g/mol |
| IUPAC Name | This compound |
2. Synthesis
The synthesis of this compound typically involves the reaction of a glycine derivative with a substituted chromenone. The synthetic pathway can be summarized as follows:
- Formation of the Chromenone Core : The chromenone is synthesized through the condensation of salicylaldehyde derivatives with β-ketoesters.
- Introduction of Substituents : Chloro, hydroxy, and methyl groups are introduced via selective halogenation, hydroxylation, and methylation.
- Coupling with Glycine : The final step involves coupling the chromenone with glycine under appropriate conditions.
3.1 Enzyme Interaction
This compound has been shown to interact with various enzymes, potentially inhibiting or activating metabolic pathways critical in disease processes.
3.2 Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties, which may help in mitigating oxidative stress-related damage in cells. The mechanism involves scavenging free radicals and enhancing endogenous antioxidant defenses.
3.3 Anti-inflammatory Effects
Studies have demonstrated that the compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting potential applications in treating inflammatory diseases.
4.1 Melanogenesis Regulation
A study investigated the effects of related coumarin derivatives on melanogenesis in B16-F10 melanoma cells, indicating that these compounds could enhance melanin production through various signaling pathways (GSK3β/β-catenin and MAPK) .
4.2 Antimicrobial Activity
In vitro studies have shown that coumarin derivatives exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
4.3 Cytotoxicity Assessments
Cytotoxicity assays conducted on cancer cell lines revealed that this compound exhibits selective cytotoxic effects, indicating its potential as an anticancer agent .
5. Conclusion
This compound represents a promising candidate for further research due to its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. Continued exploration into its mechanisms of action and therapeutic applications could pave the way for novel treatments in various medical fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
